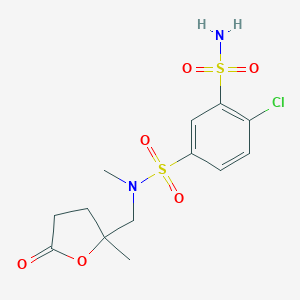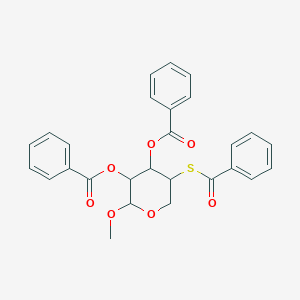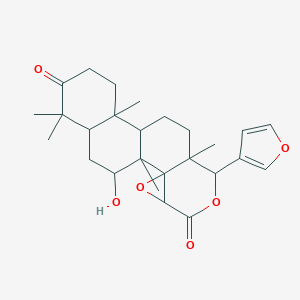
Deacetyldihydrogedunin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetyldihydrogedunin is a natural product that has been isolated from the bark of the Garcinia yunnanensis tree. This compound has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
Deacetyldihydrogedunin exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Deacetyldihydrogedunin also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Deacetyldihydrogedunin has been shown to possess various biochemical and physiological effects. It has been demonstrated to possess potent antioxidant activity, which protects cells from oxidative damage. It also possesses anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, deacetyldihydrogedunin has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deacetyldihydrogedunin has several advantages for lab experiments. It is a natural product that can be easily extracted from the bark of the Garcinia yunnanensis tree. It also possesses a wide range of pharmacological properties, making it a versatile compound for research. However, the synthesis method of deacetyldihydrogedunin is complex and requires expertise in organic chemistry.
Direcciones Futuras
Deacetyldihydrogedunin has several potential future directions for research. It can be further studied for its potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, it can be studied for its potential use as an anticancer agent. Further research can also be conducted to optimize the synthesis method of deacetyldihydrogedunin, making it more accessible for research.
Métodos De Síntesis
Deacetyldihydrogedunin can be synthesized using a multi-step process, which involves the extraction of the compound from the bark of Garcinia yunnanensis tree followed by purification and chemical modification. The synthesis method of deacetyldihydrogedunin is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Deacetyldihydrogedunin has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also demonstrated its potential to treat neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
10314-91-7 |
|---|---|
Nombre del producto |
Deacetyldihydrogedunin |
Fórmula molecular |
C26H34O6 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,15-dione |
InChI |
InChI=1S/C26H34O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h8,11,13,15-16,18-20,28H,6-7,9-10,12H2,1-5H3 |
Clave InChI |
WDUBDMHNLXNHDG-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C |
SMILES canónico |
CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C |
Otros números CAS |
10314-91-7 |
Sinónimos |
(13α,17aα)-14β,15β:21,23-Diepoxy-7α-hydroxy-4,4,8-trimethyl-17-oxa-D-homo-24-nor-5α-chola-20,22-diene-3,16-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



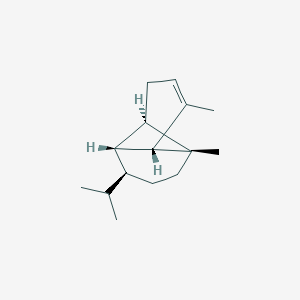
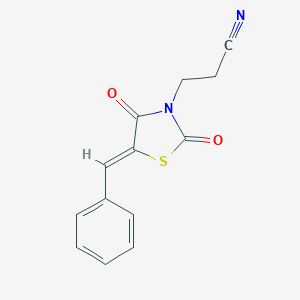
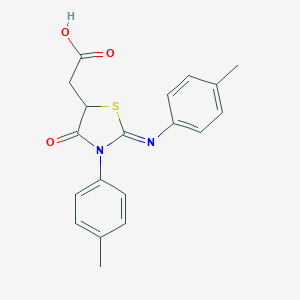
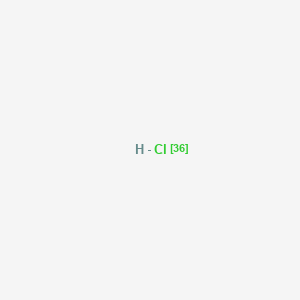
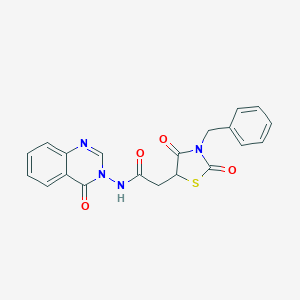
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
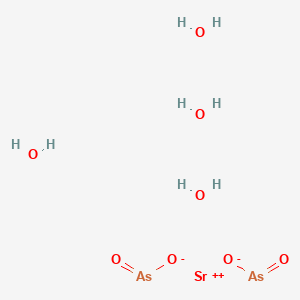
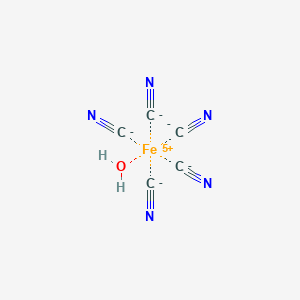
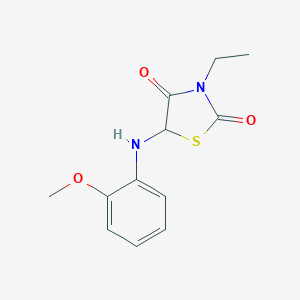
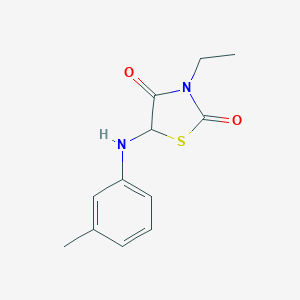
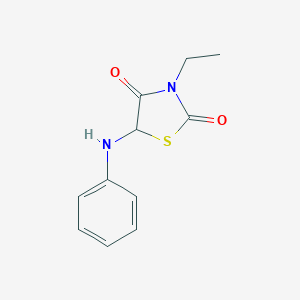
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
